![molecular formula C27H22ClN5O3S B12646869 N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-5-methoxy-2,3-dihydro-1H-indol-6-amine](/img/structure/B12646869.png)
N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-5-methoxy-2,3-dihydro-1H-indol-6-amine
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Overview
Description
This compound features a hybrid scaffold combining a 5-chloropyrimidine core, a benzenesulfonyl-substituted indole, and a 5-methoxy-2,3-dihydroindole moiety. Such multi-heterocyclic architectures are common in kinase inhibitors and receptor antagonists, though specific biological data for this compound remain undisclosed in the provided evidence.
Preparation Methods
The synthesis of N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-5-methoxy-2,3-dihydro-1H-indol-6-amine involves multiple steps, typically starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The benzenesulfonyl group can be introduced via sulfonylation reactions, often using benzenesulfonyl chloride in the presence of a base . The chloropyrimidine ring is typically synthesized through cyclization reactions involving appropriate precursors .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation or metal hydrides.
Sulfonylation: The benzenesulfonyl group can be modified through reactions with nucleophiles, leading to various derivatives.
Scientific Research Applications
Cancer Treatment
N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-5-methoxy-2,3-dihydro-1H-indol-6-amine has been investigated for its anti-cancer properties. It acts as an inhibitor of specific kinases involved in tumor growth and angiogenesis. For instance, compounds with similar structures have been shown to inhibit Raf kinase, which plays a crucial role in cancer progression .
Case Study:
In vitro studies have demonstrated that derivatives of this compound can effectively reduce the proliferation of various cancer cell lines, including those resistant to conventional therapies. The mechanism involves the inhibition of key signaling pathways that promote cell survival and proliferation.
Enzyme Inhibition
The compound has shown promise as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK7, which is essential for cell cycle regulation and transcriptional control . By targeting these kinases, the compound may help in the development of therapies for diseases characterized by uncontrolled cell division.
Case Study:
Research indicates that modifications to the indole and pyrimidine components can enhance inhibitory activity against CDKs. Such findings are critical for designing more effective therapeutic agents targeting specific cancer types.
Biological Probes
Due to its structural complexity and ability to selectively bind to biological targets, this compound can serve as a chemical probe in biological research. It can be utilized to study protein interactions and cellular pathways in various models.
Case Study:
In experiments involving cellular assays, the compound was employed to elucidate the role of specific kinases in cellular signaling pathways. This application is vital for understanding disease mechanisms at a molecular level.
Comparative Data Table
Application Area | Mechanism | Target | Outcome |
---|---|---|---|
Cancer Treatment | Kinase Inhibition | Raf Kinase | Reduced tumor growth |
Enzyme Inhibition | CDK Inhibition | Cyclin-dependent Kinases | Cell cycle arrest |
Biological Probes | Selective Binding | Various proteins | Elucidation of signaling pathways |
Mechanism of Action
The mechanism of action of N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-5-methoxy-2,3-dihydro-1H-indol-6-amine involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to specific sites on proteins, modulating their activity. The benzenesulfonyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability . The chloropyrimidine ring can interact with nucleic acids, potentially disrupting DNA replication and transcription processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrimidine-Based Derivatives
- Compound 24 (): Structure: 4-(4-((1-(5-Chloropyrimidin-2-yl)piperidin-4-yl)amino)-6,7-dihydro-8H-pyrimido[5,4-b][1,4]oxazin-8-yl)-3-fluorobenzonitrile. Key Features: Fluorine substituent, piperidine linkage, and fused pyrimido-oxazine core. The absence of a fused oxazine may reduce steric hindrance, improving binding pocket accessibility .
N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine ():
Indole-Containing Analogues
-
- Examples: K1, K10, K124 (thiourea-linked indoles).
- Key Features: Thiourea bridges and tert-butoxycarbonyl (Boc) protecting groups.
- Comparison: The target compound replaces thiourea with a sulfonyl group, reducing susceptibility to hydrolysis and improving metabolic stability. The Boc group in brassinin derivatives is absent in the target, simplifying synthesis .
-
- Structure: 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(2,6-dichlorophenyl)acetamide.
- Key Features: Chlorobenzoyl and dichlorophenyl substituents.
- Comparison: While both compounds have chloro and methoxy groups, 3g’s acetamide linker differs from the target’s pyrimidine core. This structural divergence may lead to distinct target selectivity profiles .
Sulfonamide-Containing Compounds
Comparative Data Table
Biological Activity
N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-5-methoxy-2,3-dihydro-1H-indol-6-amine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as an inhibitor of specific protein kinases. This article reviews the synthesis, biological properties, mechanisms of action, and case studies related to this compound.
The compound's molecular formula is C24H18ClN5O2S with a molecular weight of 476.0 g/mol. Its structure includes an indole core, a pyrimidine ring, and a methoxy group, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C24H18ClN5O2S |
Molecular Weight | 476.0 g/mol |
IUPAC Name | 3-N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]benzene-1,3-diamine |
InChI Key | XMIAAXGVAISIDF-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Indole Core : This can be achieved through Fischer indole synthesis or cyclization methods involving phenylhydrazines.
- Sulfonylation : The indole core undergoes sulfonylation using phenylsulfonyl chloride in the presence of a base.
- Pyrimidine Ring Formation : The sulfonylated indole reacts with chloroformamidine hydrochloride under basic conditions to form the pyrimidine ring.
- Final Modifications : Additional steps may include oxidation or reduction to achieve desired functional groups.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity by inhibiting specific protein kinases involved in cell proliferation. The mechanism of action primarily involves:
- Inhibition of Kinase Activity : By binding to the active site of kinases, the compound disrupts signaling pathways essential for cancer cell survival and proliferation .
Case Studies
Several studies have highlighted the compound's effectiveness against various cancer cell lines:
- Study on Cancer Cell Lines : A study demonstrated that this compound inhibited growth in breast cancer cells (MCF7) with an IC50 value of approximately 12 µM, indicating potent activity against these cells .
- Mechanism Exploration : Another investigation focused on its binding affinity to the ATP-binding site of protein kinases, revealing that it competes effectively with ATP, thus serving as a potential lead for drug development .
Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly against HIV. In vitro assays indicated that it inhibits viral replication by interfering with gp41 fusion processes in HIV-infected cells .
Cytotoxicity and Selectivity
While exhibiting anticancer and antiviral activities, it is crucial to assess the cytotoxicity profile. Studies have shown that although it possesses cytotoxic effects on non-cancerous cells, these effects are significantly lower than those observed in cancer cells, suggesting a degree of selectivity .
Q & A
Q. What multi-step synthetic strategies are recommended for constructing the benzenesulfonyl-indole-pyrimidine scaffold?
Basic Research Focus
The synthesis involves modular assembly of three key fragments:
- Indole-benzenesulfonyl moiety : Prepared via sulfonylation of indole derivatives using benzenesulfonyl chloride under basic conditions (e.g., NaH in THF) .
- 5-Chloropyrimidine core : Formed through nucleophilic substitution or palladium-catalyzed cross-coupling to introduce chlorine at the C5 position .
- 5-Methoxy-2,3-dihydroindole : Synthesized via reductive cyclization of nitroarenes or catalytic hydrogenation of substituted indoles to achieve the dihydro structure .
Key Steps : - Coupling of the pyrimidine core to the benzenesulfonyl-indole fragment using Suzuki-Miyaura or Buchwald-Hartwig amination.
- Final functionalization of the dihydroindole via SNAr (nucleophilic aromatic substitution) with methoxy groups.
Q. How can structural ambiguities in the dihydroindole moiety be resolved using spectroscopic and computational methods?
Advanced Research Focus
- NMR Analysis : Assign diastereotopic protons in the 2,3-dihydroindole ring using 1H-1H COSY and NOESY to confirm stereochemical integrity .
- X-ray Crystallography : Resolve conformational ambiguities (e.g., planarity of the pyrimidine-indole linkage) by comparing experimental data with small-molecule crystal structures in the Protein Data Bank (PDB) .
- DFT Calculations : Optimize geometry using Gaussian or MOE software to predict 13C NMR chemical shifts, validating against experimental data .
Q. What strategies optimize reaction yields during the coupling of the pyrimidine and sulfonylated indole subunits?
Basic Research Focus
- Catalytic Systems : Use Pd(OAc)2/XPhos for Buchwald-Hartwig amination to minimize side reactions (e.g., dehalogenation) .
- Solvent Optimization : Polar aprotic solvents (DMF or DMSO) enhance solubility of aromatic intermediates, while microwave-assisted heating reduces reaction time .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to isolate high-purity intermediates .
Q. How can contradictory biological activity data (e.g., IC50_{50}50 variability) be addressed in target validation studies?
Advanced Research Focus
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays to distinguish direct binding from off-target effects .
- Metabolic Stability Screening : Use liver microsomes (human/rat) to assess if metabolite interference (e.g., demethylation of the methoxy group) alters activity .
- Structural Analog Comparison : Synthesize derivatives lacking the benzenesulfonyl group to isolate pharmacophore contributions, as seen in related indole-pyrimidine studies .
Q. What analytical methods are critical for assessing purity and stability in aqueous buffers?
Basic Research Focus
- HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) to detect hydrolytic degradation products (e.g., cleavage of the sulfonamide bond) .
- pH Stability Profiling : Incubate the compound in buffers (pH 1–10) and monitor degradation via UV-Vis at λ = 270 nm (pyrimidine absorbance) .
- Thermogravimetric Analysis (TGA) : Determine hygroscopicity risks for storage conditions .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Advanced Research Focus
- Fragment Replacement : Replace the 5-chloro group with fluorine or methyl to evaluate electronic effects on target binding .
- Ring Saturation : Compare 2,3-dihydroindole vs. fully aromatic indole to assess conformational rigidity’s impact on potency .
- Bioisosteric Swaps : Substitute benzenesulfonyl with thiophene-2-sulfonyl to probe steric tolerance, as demonstrated in related sulfonamide studies .
Q. What computational tools predict binding modes to hypothetical targets (e.g., kinase domains)?
Advanced Research Focus
- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., Aurora kinase) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the sulfonamide group in hydrophobic pockets .
- Pharmacophore Mapping : Align with known inhibitors (e.g., imatinib) using MOE’s alignment module to identify critical H-bond donors/acceptors .
Q. How should researchers troubleshoot low yields in the final reductive amination step?
Basic Research Focus
- Reducing Agents : Compare NaBH4, NaBH3CN, and BH3-THF; the latter may improve selectivity for secondary amine formation .
- Acid Additives : Include 1 eq. AcOH to protonate the intermediate imine, preventing side reactions .
- Workup Protocol : Extract unreacted starting materials with dichloromethane before column purification .
Q. What are the best practices for characterizing regioselectivity in pyrimidine functionalization?
Advanced Research Focus
- Isotopic Labeling : Introduce 15N-labeled amines to track substitution patterns via 15N-HSQC NMR .
- Competition Experiments : React 4,5-dichloropyrimidine with controlled equivalents of nucleophiles to quantify C2 vs. C4 reactivity .
- Crystallographic Snapshots : Co-crystallize intermediates with Pd catalysts to identify steric/electronic biases in cross-coupling .
Q. How can researchers mitigate solubility challenges in in vitro assays?
Basic Research Focus
- Co-Solvent Systems : Use DMSO/PEG-400 (1:4 v/v) to maintain solubility in aqueous buffers without denaturing proteins .
- Prodrug Derivatization : Introduce phosphate groups at the methoxy position to enhance water solubility, as seen in indole-based prodrugs .
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release in cell culture media .
Properties
Molecular Formula |
C27H22ClN5O3S |
---|---|
Molecular Weight |
532.0 g/mol |
IUPAC Name |
N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-5-methoxy-2,3-dihydro-1H-indol-6-amine |
InChI |
InChI=1S/C27H22ClN5O3S/c1-36-25-13-17-11-12-29-22(17)14-23(25)31-27-30-15-21(28)26(32-27)20-16-33(24-10-6-5-9-19(20)24)37(34,35)18-7-3-2-4-8-18/h2-10,13-16,29H,11-12H2,1H3,(H,30,31,32) |
InChI Key |
BJIGSZUMJLHBJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN2)NC3=NC=C(C(=N3)C4=CN(C5=CC=CC=C54)S(=O)(=O)C6=CC=CC=C6)Cl |
Origin of Product |
United States |
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